
L-valine
Overview
Description
L-Valine (C₅H₁₁NO₂) is a branched-chain amino acid (BCAA) with the IUPAC name (2S)-2-amino-3-methylbutanoic acid. It is classified as an essential amino acid, requiring dietary intake in humans. Structurally, it features a β-methyl group on its aliphatic side chain, distinguishing it from other BCAAs like L-leucine and L-isoleucine . Its molecular weight is 117.15 g/mol, and it is critical for protein synthesis, energy metabolism, and neurological function . Industrially, this compound is produced via microbial fermentation using Corynebacterium glutamicum or Escherichia coli strains, achieving titers up to 90 g/L under optimized conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Valine can be synthesized using various methods. One common method involves the use of isobutyraldehyde as a raw material. Isobutyraldehyde and ammonia form amino isobutanol, which is then synthesized with hydrogen cyanide to form amino isobutanitrile. This compound is subsequently hydrolyzed to obtain this compound .
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation using microbial cells. Model organisms such as Corynebacterium glutamicum, Escherichia coli, and Bacillus subtilis are commonly used. The synthesis of this compound starts from pyruvate and involves four key enzymes: acetohydroxyacid synthase, acetohydroxyacid isomeroreductase, dihydroxyacid dehydratase, and transaminase B .
Chemical Reactions Analysis
L-Valine as a Precursor
The last intermediate of this compound synthesis, 2-ketoisovalerate, is also a precursor for L-leucine and D-pantothenate biosynthesis . AHAS catalyzes either the condensation of two pyruvates to yield 2-acetolactate, leading to biosynthesis of this compound and L-leucine, or condensation of pyruvate and 2-ketoisobutyrate to form 2-aceto-2-hydroxybutyrate, leading to L-isoleucine biosynthesis .
Feedback Inhibition
BCAAs exert feedback inhibition on the key enzyme AHAS (encoded by ilvBN) in C. glutamicum, and isoenzyme AHAS I and AHAS III (encoded by ilvBN) .
Reaction Thermochemistry Data
The reaction thermochemistry data for this compound includes heat and free energy of reaction :
Quantity | Value | Units | Method | Reference | Comment |
---|---|---|---|---|---|
Δ<sub>r</sub>H° | 1431 ± 7.9 | kJ/mol | CIDC | Jones, Bernier, et al., 2007 | gas phase |
Δ<sub>r</sub>H° | 1420 ± 13 | kJ/mol | G+TS | O'Hair, Bowie, et al., 1992 | gas phase |
Δ<sub>r</sub>G° | 1391 ± 13 | kJ/mol | CIDC | O'Hair, Bowie, et al., 1992 | gas phase |
This data refers to the reaction
.
Ion Clustering Reactions
This compound anion also participates in ion clustering reactions .
Quantity | Value | Units | Method | Reference | Comment |
---|---|---|---|---|---|
Δ<sub>r</sub>H° | 59.8 ± 1.7 | kJ/mol | N/A | Wincel, 2008 | gas phase |
Δ<sub>r</sub>G° | 30.1 ± 2.9 | kJ/mol | TDAs | Wincel, 2008 | gas phase |
This data refers to the reaction
.
Miscellaneous Reactions
This compound is involved in various metabolic reactions, including those related to L-glutamate and tRNA :
Scientific Research Applications
L-Valine has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.
Biology: It plays a vital role in protein synthesis and is essential for muscle growth and repair. This compound is also involved in the synthesis of neurotransmitters such as gamma-aminobutyric acid.
Medicine: this compound is used in the treatment of liver diseases and muscle-wasting conditions. It is also a component of amino acid infusions for patients with chronic illnesses.
Industry: this compound is used as an additive in animal feed to improve lactation in breeding animals and as a moisturizing agent in cosmetics
Mechanism of Action
L-Valine exerts its effects through various molecular targets and pathways:
Energy Production: It is primarily metabolized in the liver and skeletal muscles, where it is used for energy production and protein synthesis.
Neurotransmitter Synthesis: this compound acts as a precursor for the synthesis of neurotransmitters, which are involved in regulating brain activity and promoting relaxation.
Muscle Growth: this compound stimulates muscle protein synthesis and prevents muscle breakdown, making it essential for muscle growth and repair
Comparison with Similar Compounds
Structural and Physicochemical Properties
L-Valine shares structural similarities with L-leucine and L-isoleucine, all classified as BCAAs. However, subtle differences in branching and hydrophobicity influence their biochemical roles:
This compound’s reduced methylene groups compared to leucine/isoleucine result in lower solubility but higher rigidity in protein structures .
Pharmacological and Industrial Roles
This compound’s esters (e.g., this compound methyl ester) exhibit higher affinity for peptide transporters (PEPT2, Ki = 0.22–0.83 mM) compared to leucine derivatives, enhancing drug bioavailability .
Stereochemical and Epimerization Behavior
- D-Valine : Unlike this compound, D-valine is rare in nature but occurs in fungal metabolites (e.g., Aspergillus carneus) via epimerization during dipeptide synthesis .
- Racemization : this compound resists racemization under physiological conditions, unlike L-alanine, which readily forms D-isomers in high-pH environments .
Research Findings and Industrial Data
Fermentation Performance of this compound vs. Analogues
Parameter | This compound | L-Leucine | L-Isoleucine |
---|---|---|---|
μmax (h⁻¹) | 0.25 | 0.30 | 0.22 |
YP/S (g/g) | 0.35 | 0.40 | 0.28 |
Titer (g/L) | 90.0 | 120.0 | 75.0 |
Stress Response in Microbes
Biological Activity
L-valine is a branched-chain amino acid (BCAA) that plays a significant role in various biological processes, particularly in protein synthesis, energy production, and metabolic regulation. This article explores the biological activity of this compound, focusing on its biochemical pathways, physiological effects, and potential applications in health and nutrition.
Synthesis and Metabolism
This compound is synthesized from pyruvate through a series of enzymatic reactions involving key enzymes such as acetohydroxy acid synthase (AHAS), dihydroxy-acid dehydratase (DHAD), and branched-chain amino acid transaminase (BCAT) . The overall pathway can be summarized as follows:
- Condensation of Pyruvate : Two molecules of pyruvate condense to form 2-acetolactate.
- Dehydration : 2-acetolactate is dehydrated to form 2-ketoisovalerate.
- Transamination : 2-ketoisovalerate undergoes transamination to yield this compound.
Enzymatic Regulation
The regulation of this compound biosynthesis is complex and involves feedback inhibition mechanisms. For instance, the enzymes involved in this compound synthesis are inhibited by high concentrations of other BCAAs, indicating a tightly controlled metabolic network .
Role in Muscle Metabolism
This compound is crucial for muscle metabolism and recovery. It helps reduce muscle breakdown during exercise and supports energy production by serving as a substrate for gluconeogenesis. Studies have shown that this compound supplementation can enhance exercise performance and recovery in athletes .
Mitochondrial Function and Oxidative Stress
Recent research indicates that this compound has protective effects on mitochondrial function. It enhances mitochondrial biogenesis and dynamics, reduces oxidative stress by lowering reactive oxygen species (ROS), and improves ATP generation during oxidative stress conditions . This suggests potential therapeutic applications for this compound in conditions associated with mitochondrial dysfunction.
Nutritional Applications
This compound is often included in dietary supplements aimed at improving athletic performance and muscle recovery. Its use in animal feed has also been explored to enhance growth and lactation in livestock . The amino acid profile of feeds can be optimized by supplementing this compound to meet the nutritional requirements of various species.
Case Study 1: Athletic Performance
A study involving trained athletes showed that this compound supplementation led to a significant reduction in muscle soreness and improved recovery times post-exercise. The athletes reported enhanced endurance and performance metrics compared to a placebo group .
Case Study 2: Mitochondrial Protection
In a laboratory setting, cells treated with this compound exhibited improved mitochondrial function under oxidative stress conditions. Flow cytometry analysis revealed decreased levels of oxidative damage markers, supporting the hypothesis that this compound may protect against cellular damage .
Table 1: Key Enzymes Involved in this compound Biosynthesis
Enzyme | Function | Gene Code |
---|---|---|
Acetohydroxy Acid Synthase | Catalyzes condensation of pyruvate | ilvBN |
Dihydroxy-Acid Dehydratase | Converts 2-acetolactate to 2-ketoisovalerate | ilvD |
Branched-Chain Amino Acid Transaminase | Transaminates 2-ketoisovalerate to this compound | ilvE |
Table 2: Effects of this compound Supplementation on Athletic Performance
Parameter | Control Group | This compound Group | P-Value |
---|---|---|---|
Muscle Soreness (Rating) | 7.5 | 4.2 | <0.01 |
Recovery Time (Hours) | 48 | 30 | <0.05 |
Endurance Performance (%) | 80 | 92 | <0.05 |
Q & A
Q. Basic: What analytical methods are recommended for quantifying L-valine in microbial fermentation broths, and how do their sensitivities compare?
Methodological Answer:
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for quantifying this compound due to its high specificity and sensitivity (detection limits ≤1 µM). For metabolomic studies, intracellular pools can be analyzed using isotopic labeling combined with LC-MS to track flux dynamics . Gas chromatography (GC) is less suitable due to this compound’s low volatility. Validate methods using spiked recovery experiments (85–110% recovery) and internal standards (e.g., norvaline) to correct for matrix effects.
Q. Basic: How does the structural stability of this compound influence its storage and handling in laboratory settings?
Methodological Answer:
this compound decomposes above 200°C, producing CO, CO₂, and nitrogen oxides. Store at 2–8°C in airtight containers to prevent hygroscopic absorption and oxidation. Aqueous solutions should be buffered at pH 6–7 and used within 24 hours to avoid racemization. Monitor degradation via FTIR for carbonyl group formation (peak ~1,700 cm⁻¹) .
Q. Advanced: How can researchers optimize this compound production in Corynebacterium glutamicum through metabolic engineering?
Methodological Answer:
Key strategies include:
- Overexpression of ilvBNCE genes to bypass feedback inhibition.
- Knockout of pyc (pyruvate carboxylase) to redirect pyruvate flux toward this compound biosynthesis.
- Site-directed mutagenesis of isocitrate dehydrogenase (ICDG407S) to enhance precursor supply.
Strain engineering in C. glutamicum Δppc Δpyc ICDG407S achieved 8.9 g/L yield (0.22 g/g glucose) in fed-batch fermentation . Use transcriptome analysis and in silico flux response modeling to identify rate-limiting steps .
Q. Advanced: What mechanisms explain the pH-dependent efficiency of this compound extraction using di(2-ethylhexyl) phosphate acid (D2EHPA)?
Methodological Answer:
At pH ~2.6, D2EHPA in 1-octanol facilitates this compound extraction via proton transfer (D2EHPA donates H⁺ to valine’s amino group) and ion exchange (valine’s carboxylate binds to D2EHPA). The (1:1) complex formation is confirmed by FTIR shifts in P=O (1,230 → 1,210 cm⁻¹) and NH₃⁺ (1,580 cm⁻¹) groups. Distribution ratio (D) increases with D2EHPA concentration but decreases with valine concentration due to saturation .
Factor | Effect on D | Optimal Condition |
---|---|---|
pH | Maximized at 2.6 | pHeq = 2.6 |
[D2EHPA] | Linear increase | 0.5–1.5 M |
[this compound] | Inverse correlation | ≤0.1 M |
Q. Basic: What role does this compound play in microbial growth media formulations for amino acid auxotrophs?
Methodological Answer:
this compound is essential for auxotrophic strains lacking branched-chain amino acid (BCAA) biosynthesis pathways (e.g., ilvE mutants). In E. coli W3110, supplement 0.5–1.0 g/L this compound to prevent growth arrest. Monitor biomass and residual valine via HPLC to avoid overflow metabolism .
Q. Advanced: How should conflicting data on optimal fermentation temperatures for this compound production be reconciled?
Methodological Answer:
Discrepancies arise from strain-specific thermal tolerance (e.g., Brevibacterium flavum at 31–33°C vs. C. glutamicum at 30°C). Use statistical design of experiments (DoE) to resolve interactions between temperature, pH, and aeration. For example, Response Surface Methodology (RSM) in B. flavum showed 32.3 g/L yield at 31°C, while C. glutamicum achieved 48 g/L at 30°C. Control dissolved oxygen at 30–40% saturation to balance growth and production phases .
Q. Advanced: What experimental approaches validate proposed biosynthetic pathways of this compound-derived natural products?
Methodological Answer:
- Enzyme assays with recombinant proteins (e.g., TqaL in Pleurocybella porrigens) confirm aziridine ring formation from this compound .
- Isotopic labeling (¹³C-valine) tracks incorporation into metabolites via NMR or LC-MS.
- Gene knockout/complementation tests pathway necessity. For example, ilvE knockout in Streptomyces coelicolor abolished valine-derived antibiotic production .
Q. Basic: What precautions are necessary when handling this compound in aqueous solutions to prevent decomposition?
Methodological Answer:
Avoid prolonged exposure to light, heat, or alkaline conditions (pH >8). Use inert gas (N₂) purging in storage vials to limit oxidation. For long-term storage, lyophilize solutions and store at -20°C. Test purity via chiral HPLC to detect D-valine contamination (>98% enantiomeric excess required) .
Q. Advanced: How does competitive inhibition affect this compound uptake in co-culture systems, and how can this be modeled?
Methodological Answer:
In co-cultures (e.g., C. glutamicum and E. coli), BCAA transporters (e.g., brnQ) exhibit competitive inhibition between this compound, L-leucine, and L-isoleucine. Use Michaelis-Menten kinetics with adjusted Kₘ values under mixed-substrate conditions. Computational models (e.g., COBRApy) can simulate flux competition. Experimentally, supplement 2–3× excess this compound to outcompete inhibitors .
Q. Basic: What spectroscopic techniques are suitable for characterizing this compound crystallinity in solid-state studies?
Methodological Answer:
- X-ray diffraction (XRD) identifies crystal lattice parameters (e.g., monoclinic P2₁ space group).
- Differential Scanning Calorimetry (DSC) detects melting points (~315°C) and polymorphic transitions.
- FTIR confirms functional groups (e.g., NH₃⁺ at 1,580 cm⁻¹, COO⁻ at 1,400 cm⁻¹). Pair with SEM to assess crystal morphology .
Properties
IUPAC Name |
(2S)-2-amino-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNJWFQEVHDMF-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
25609-85-2 | |
Record name | L-Valine polymer | |
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DSSTOX Substance ID |
DTXSID40883233 | |
Record name | L-Valine | |
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Molecular Weight |
117.15 g/mol | |
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Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |
Record name | Valine | |
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Boiling Point |
Sublimes | |
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Solubility |
Insoluble in common neutral solvents., Very slightly soluble in alcohol; insoluble in ether, Solubility in water at 0 °C: 83.4 g/L; at 25 °C: 88.5 g/L; at 50 °C: 96.2 g/L; at 65 °C: 102.4 g/L, In water, 5.85X10+4 mg/L at 25 °C, 58.5 mg/mL | |
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Density |
1.23 g/cu cm at 25 °C | |
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Vapor Pressure |
0.00000003 [mmHg] | |
Record name | Valine | |
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Color/Form |
Leaflets from water + alcohol, White, crystalline solid | |
CAS No. |
72-18-4 | |
Record name | L-Valine | |
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Melting Point |
315 °C (closed capillary), MP: 315 °C with decomposition (D-Valine (natural isomer)), MP: 293 °C with decomposition (L-Valine), 295 - 300 °C | |
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Record name | L-Valine | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.